(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine
CAS No.:
Cat. No.: VC16407268
Molecular Formula: C13H16ClF2N3
Molecular Weight: 287.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16ClF2N3 |
|---|---|
| Molecular Weight | 287.73 g/mol |
| IUPAC Name | N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(4-fluorophenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H15F2N3.ClH/c14-6-8-18-13(5-7-17-18)10-16-9-11-1-3-12(15)4-2-11;/h1-5,7,16H,6,8-10H2;1H |
| Standard InChI Key | HWAPOXLWZURNNA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CNCC2=CC=NN2CCF)F.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The systematic IUPAC name for the compound is 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine, reflecting its pyrazole ring substituted at the 1-position with a 2-fluoroethyl group and at the 3-position with a (4-fluorobenzyl)amine moiety. The molecular formula is C₁₃H₁₅F₂N₃, with a molecular weight of 251.27 g/mol. Key structural features include:
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A pyrazole ring (five-membered aromatic heterocycle with two adjacent nitrogen atoms).
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Fluorine atoms at the 4-position of the benzyl group and the 2-position of the ethyl chain.
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A methyl group at the 4-position of the pyrazole ring.
The presence of fluorine enhances electronegativity and influences intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, which are critical for target binding .
Table 1: Molecular Properties of (4-Fluorobenzyl){[1-(2-Fluoroethyl)-1H-Pyrazol-5-yl]Methyl}Amine
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅F₂N₃ |
| Molecular Weight | 251.27 g/mol |
| IUPAC Name | 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine |
| SMILES | CC1=CN(N=C1NCC2=CC=C(C=C2)F)CCF |
| InChI Key | CWIJIUNBMSNSOA-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves multi-step reactions to assemble the pyrazole core and introduce fluorinated substituents. A common route includes:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or β-keto esters.
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Fluoroalkylation: Introduction of the 2-fluoroethyl group via nucleophilic substitution or radical fluorination.
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Benzylamine Coupling: Reaction of the pyrazole intermediate with 4-fluorobenzylamine under reductive amination conditions.
Table 2: Representative Reactions of (4-Fluorobenzyl){[1-(2-Fluoroethyl)-1H-Pyrazol-5-yl]Methyl}Amine
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic aqueous medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Sodium azide | Dimethylformamide, 80°C |
Physicochemical Properties
The compound’s fluorination confers distinct properties:
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Lipophilicity: LogP ≈ 2.1 (predicted), facilitating membrane permeability.
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Metabolic Stability: Resistance to cytochrome P450 oxidation due to fluorine’s electron-withdrawing effects.
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Solubility: Limited aqueous solubility (≤1 mg/mL in water), necessitating formulation with co-solvents.
Biological Activities and Mechanistic Insights
Mechanism of Action Hypotheses
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Enzyme Inhibition: Fluorine atoms could stabilize transition-state analogs in enzyme active sites.
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Receptor Modulation: The pyrazole nitrogen atoms may coordinate with metal ions in metalloenzymes or GPCRs.
Comparative Analysis with Related Compounds
Structural Analogues
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VC15767110: A furan-containing pyrazole derivative with reduced lipophilicity (LogP ≈ 1.8) but comparable bioactivity.
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N-{[5-(4-Fluorophenyl)-1H-Pyrazol-4-Yl]Methyl}-N-Methylethane-1,2-Diamine: Lacks the fluoroethyl group, resulting in lower metabolic stability .
Table 3: Comparison of Key Parameters Across Pyrazole Derivatives
| Compound | Molecular Weight | LogP | Primary Activity |
|---|---|---|---|
| Target Compound | 251.27 | 2.1 | Kinase Inhibition |
| VC15767110 | 223.25 | 1.8 | Antimicrobial |
| N-{[5-(4-Fluorophenyl)...} (CID 86304614) | 248.30 | 1.9 | Receptor Modulation |
Future Research Directions
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Target Identification: Proteomic studies to map binding partners using affinity chromatography or click chemistry probes.
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SAR Optimization: Systematic variation of substituents (e.g., replacing fluorine with chlorine) to enhance potency.
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In Vivo Efficacy: Preclinical testing in disease models to assess pharmacokinetics and toxicity.
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